molecular formula C8H4Cl4O B031923 Acetophenone, tetrachloro derivative CAS No. 124787-08-2

Acetophenone, tetrachloro derivative

Cat. No. B031923
M. Wt: 257.9 g/mol
InChI Key: VLTJQHYMIFWMOD-UHFFFAOYSA-N
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Description

Acetophenone, with the chemical formula C8H8O, serves as the precursor for a myriad of derivatives through chemical modifications . The basic structure consists of a phenyl group attached to a carbonyl group, offering a platform for various substitutions and functionalizations . Acetophenone and its derivatives are used in organic reactions, including in (pseudo)-two-, three- and four-component reactions .


Synthesis Analysis

A versatile synthetic pathway for the production of valuable alkyl phenols and anilines has been developed based on the selective hydrodeoxygenation of a wide range of hydroxy-, amino-, and nitro-acetophenone derivatives as readily available substrates . The synthesis of acetophenone derivatives involves multiple pathways, each yielding specific derivatives with unique characteristics .


Molecular Structure Analysis

Acetophenone, tetrachloro derivative contains total 17 bond(s); 13 non-H bond(s), 7 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 ketone(s) (aromatic) .


Chemical Reactions Analysis

The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . Chalcone derivatives were constructed by treating aldehyde with acetophenone in ethanol containing NaOH 40% or few drops of hydrochloric acid .

Future Directions

The development of synthetic pathways for the efficient access to alkyl phenols and anilines is attracting a lot of attention owing to the importance of these motifs as building blocks for the production of fine chemicals . The development of alternative methods providing easy access to these key motifs while being at the same time potentially more sustainable and respectful of the green chemistry principles is important .

properties

IUPAC Name

2,2,2-trichloro-1-(2-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl4O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTJQHYMIFWMOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80222248
Record name Acetophenone, tetrachloro derivative
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80222248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetophenone, tetrachloro derivative

CAS RN

71964-98-2
Record name Acetophenone, tetrachloro derivative
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071964982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetophenone, tetrachloro derivative
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80222248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetophenone, tetrachloro derivative
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